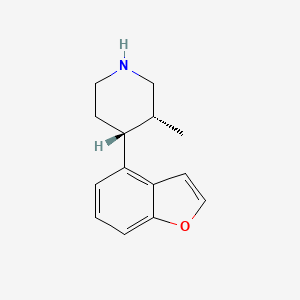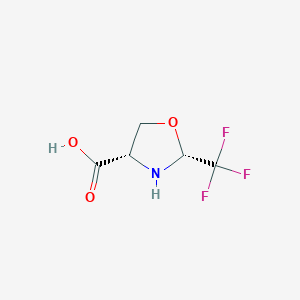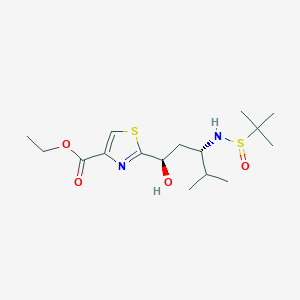
rel-Ethyl 2-((1R*,3S*)-3-(((S)-tert-butylsulfinyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rel-Ethyl 2-((1R*,3S*)-3-(((S)-tert-butylsulfinyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate” is a complex organic compound that features a thiazole ring, a tert-butylsulfinyl group, and a carboxylate ester. Compounds like this are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the tert-Butylsulfinyl Group: This step might involve the use of tert-butylsulfinyl chloride in the presence of a base to introduce the sulfinyl group.
Esterification: The carboxylic acid group can be converted to an ester using ethanol and an acid catalyst.
Hydroxylation and Amination: Introduction of the hydroxyl and amino groups can be achieved through selective reduction and amination reactions.
Industrial Production Methods
Industrial production would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated thiazoles, nitrothiazoles.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Studied for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It might interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate**: Similar structure but lacks the tert-butylsulfinyl group.
- Methyl 2-((1R,3S)-3-(((S)-tert-butylsulfinyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate**: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The presence of the tert-butylsulfinyl group and the specific stereochemistry of the compound might confer unique biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H28N2O4S2 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
ethyl 2-[(1R,3S)-3-(tert-butylsulfinylamino)-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H28N2O4S2/c1-7-22-15(20)12-9-23-14(17-12)13(19)8-11(10(2)3)18-24(21)16(4,5)6/h9-11,13,18-19H,7-8H2,1-6H3/t11-,13+,24?/m0/s1 |
Clave InChI |
PVGZSUZLFWZUTA-PSRAYLCPSA-N |
SMILES isomérico |
CCOC(=O)C1=CSC(=N1)[C@@H](C[C@@H](C(C)C)NS(=O)C(C)(C)C)O |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C(CC(C(C)C)NS(=O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)

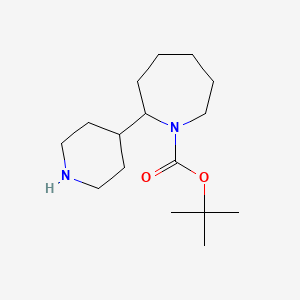
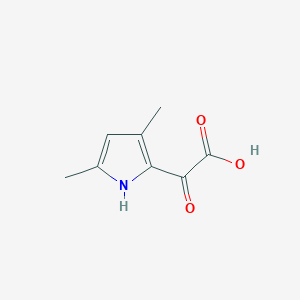

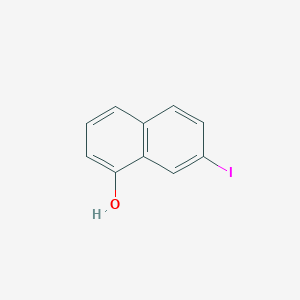

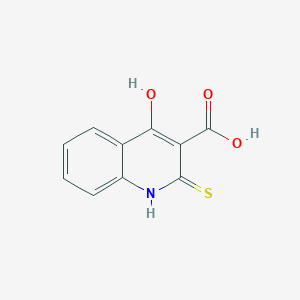
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)

